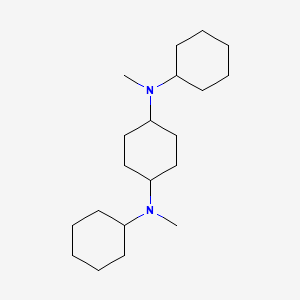
Tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate is a complex organic compound characterized by the presence of multiple tert-butyl groups These groups are known for their bulky nature, which can significantly influence the reactivity and stability of the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired ester. The reaction is usually carried out in the presence of a catalyst, such as a metal complex, to enhance the efficiency and yield of the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This approach allows for better control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors also enhances the safety and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the tert-butyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl esters, while reduction can produce tert-butyl alcohol derivatives. Substitution reactions can lead to a variety of substituted tert-butyl compounds .
Aplicaciones Científicas De Investigación
Tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism by which tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate exerts its effects involves interactions with molecular targets through its bulky tert-butyl groups. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in various chemical and biological processes. The pathways involved may include the formation of stable intermediates and transition states that facilitate specific reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler compound with a single tert-butyl group, used in similar applications but with different reactivity.
Tert-butyl hydroperoxide: An oxidizing agent used in the synthesis of tert-butyl esters.
Tert-butyl alcohol: A common solvent and reagent in organic synthesis.
Uniqueness
Tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate is unique due to its multiple tert-butyl groups, which provide enhanced steric hindrance and stability. This makes it particularly useful in reactions where control over reactivity and selectivity is crucial .
Propiedades
IUPAC Name |
tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N2O4/c1-16(2,3)20(13(23)21-17(4,5)6,14(24)22-18(7,8)9)15(25)26-19(10,11)12/h1-12H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXYBUPJNDJGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(C)(C)C)(C(=O)NC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[bis(methylsulfanyl)methylidene]-1-phenylmethanesulfonamide](/img/structure/B8042633.png)
![4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline](/img/structure/B8042638.png)
![3-[7-(Dimethylamino)-2-oxo-3-phenylquinolin-1-yl]propanenitrile](/img/structure/B8042640.png)
![2-[3-methyl-5-(phenylcarbamoyloxy)pyrazol-1-yl]ethyl N-phenylcarbamate](/img/structure/B8042647.png)


![4-[2-(4-Amino-2-prop-2-enylphenoxy)ethoxy]-3-prop-2-enylaniline;hydrochloride](/img/structure/B8042665.png)


![4-amino-N-[4-[(4-aminobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B8042682.png)




